Eldecalcitol interMediates
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Overview
Description
Eldecalcitol is an analog of the active form of vitamin D, specifically designed to treat osteoporosis. It is known for its potent anti-resorptive properties, which help in increasing bone mineral density and reducing fracture risks . Eldecalcitol intermediates are crucial in the synthesis of this compound, playing a vital role in its production and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of eldecalcitol intermediates involves several synthetic routes. One common method includes the enzymatic resolution of specific compounds to achieve enantiomer resolution with recycling utilization . This process ensures the purity and effectiveness of the intermediates.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Eldecalcitol intermediates undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential in modifying the molecular structure to achieve the desired pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of intermediates into the final product. Specific conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reactions.
Major Products Formed: The major products formed from these reactions are the active forms of eldecalcitol, which exhibit enhanced bone resorption inhibition and increased bone mineral density .
Scientific Research Applications
Eldecalcitol intermediates have a wide range of scientific research applications:
Chemistry: Used in the synthesis of vitamin D analogs and other related compounds.
Biology: Studied for their role in calcium metabolism and bone health.
Industry: Employed in the pharmaceutical industry for the large-scale production of eldecalcitol and related compounds.
Mechanism of Action
Eldecalcitol exerts its effects by binding to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25-dihydroxyvitamin D3 . This binding leads to the regulation of calcium and phosphate metabolism, enhancing bone mineralization and reducing bone resorption. The molecular targets and pathways involved include the VDR and associated signaling pathways that regulate bone health.
Comparison with Similar Compounds
- Alfacalcidol
- Calcitriol
- Paricalcitol
Comparison: Eldecalcitol is unique in its structure, with a hydroxypropyloxy residue introduced at the 2β position . This modification enhances its potency in inhibiting bone resorption compared to other vitamin D analogs like alfacalcidol and calcitriol. Eldecalcitol has shown superior efficacy in increasing bone mineral density and reducing vertebral fracture risks .
Properties
Molecular Formula |
C30H62O5Si3 |
---|---|
Molecular Weight |
587.1 g/mol |
IUPAC Name |
(2Z)-2-[(3R,4R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-4-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]-2-methylidenecyclohexylidene]ethanol |
InChI |
InChI=1S/C30H62O5Si3/c1-23-24(18-19-31)22-25(34-37(13,14)29(5,6)7)27(26(23)35-38(15,16)30(8,9)10)32-20-17-21-33-36(11,12)28(2,3)4/h18,25-27,31H,1,17,19-22H2,2-16H3/b24-18-/t25-,26-,27-/m1/s1 |
InChI Key |
LKDMRCVDAOOZGO-JZEAMISTSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCCO[C@@H]1[C@@H](C/C(=C/CO)/C(=C)[C@H]1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCOC1C(CC(=CCO)C(=C)C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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